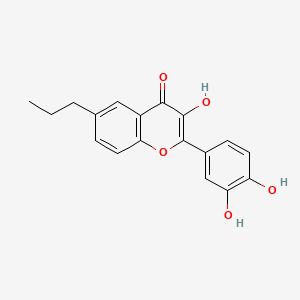

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one

Description

2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one core substituted with a 3,4-dihydroxyphenyl group at position 2, a hydroxyl group at position 3, and a propyl chain at position 4. This compound’s structure combines a catechol moiety (3,4-dihydroxyphenyl) with alkyl and hydroxyl substituents, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-2-3-10-4-7-15-12(8-10)16(21)17(22)18(23-15)11-5-6-13(19)14(20)9-11/h4-9,19-20,22H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELDXVFKTAGVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735069 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-propyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-79-2 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-propyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method involves the use of 3,4-dihydroxybenzaldehyde and 6-propyl-4H-chromen-4-one as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired flavonoid compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the yield and purity of the final product. The industrial process also involves stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids, each with distinct biological activities.

Scientific Research Applications

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of flavonoid chemistry and synthesis.

Biology: The compound is studied for its role in plant defense mechanisms and its interaction with various enzymes.

Medicine: Due to its antioxidant and anti-inflammatory properties, it is investigated for potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: The compound is used in the formulation of dietary supplements, cosmetics, and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.

Comparison with Similar Compounds

Comparison with 5,7-Dihydroxy-4-Propyl-2H-Chromen-2-One

A structurally related compound, 5,7-dihydroxy-4-propyl-2H-chromen-2-one (), shares the propyl substituent but differs in hydroxyl group positions (5,7 vs. 3,6) and the chromene ring system (2H vs. 4H). Key differences include:

- Antimicrobial Activity: The 4-propyl derivative exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC: 16 µg/mL), attributed to its alkyl chain enhancing membrane disruption.

- Synthetic Routes: The target compound’s synthesis likely involves glycoside removal and alkylation (as seen in ), whereas the 4-propyl analog is synthesized via direct alkylation of a chromenone precursor .

Comparison with 6-(2,4-Dimethoxyphenyl)-4H-Chromen-4-One

6-(2,4-Dimethoxyphenyl)-4H-chromen-4-one () replaces the dihydroxyphenyl and hydroxyl groups with methoxy substituents. Key distinctions:

- Electronic Effects : Methoxy groups reduce hydrogen-bonding capacity and increase electron-donating effects, altering reactivity. The target compound’s hydroxyl groups enable stronger antioxidant activity via radical quenching.

- NMR Signatures : The target’s 3-hydroxy and dihydroxyphenyl groups produce distinct downfield shifts in $ ^1H $ NMR (e.g., δ 6.35–8.29 ppm for aromatic protons) compared to the methoxy-substituted analog (δ 3.81–8.29 ppm) .

Comparison with 2-(3,4-Dihydroxyphenyl) Acetic Acid Esters

Esters such as 2-(3,4-dihydroxyphenyl) acetic phenethyl ester () retain the catechol moiety but feature an acetic acid backbone instead of a chromenone core. Differences include:

- Synthetic Complexity : The target compound requires multi-step functionalization (e.g., O-methylation, glycoside hydrolysis), while the esters are synthesized via simpler esterification reactions .

Table: Comparative Analysis of Key Compounds

Biological Activity

2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-propyl-4H-chromen-4-one, also known by its CAS number 1313738-79-2, is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its molecular structure, biological effects, and potential applications based on recent research findings.

Chemical Structure

The molecular formula of this compound is C18H16O5, with a molecular weight of 312.32 g/mol. The structure features a chromenone backbone with hydroxyl substitutions that are critical for its biological activity.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Studies have shown that compounds similar to this compound exhibit significant free radical scavenging activity. This property is crucial for combating oxidative stress in biological systems, which is linked to various diseases including cancer and cardiovascular disorders.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit glutathione S-transferase (GST), which plays a role in detoxification pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli suggests potential applications in developing natural antimicrobial agents.

Study on Antioxidant and Antimicrobial Activities

A comprehensive study assessed the antioxidant and antimicrobial activities of several flavonoids, including this compound. The results indicated that the compound exhibited significant antioxidant activity with an IC50 value comparable to well-known antioxidants like quercetin. Additionally, it showed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Study on Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers evaluated the inhibitory effects of various flavonoids on GST enzymes. The findings revealed that the compound effectively inhibited AeNobo GST activity, suggesting its potential as a therapeutic agent in diseases where GST is implicated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.